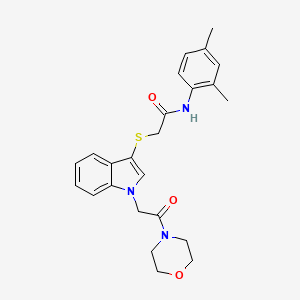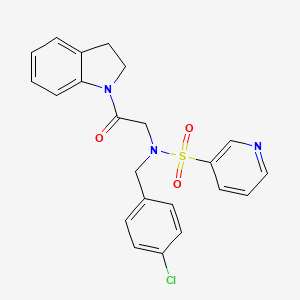
N-(4-chlorobenzyl)-N-(2-(indolin-1-yl)-2-oxoethyl)pyridine-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorobenzyl)-N-(2-(indolin-1-yl)-2-oxoethyl)pyridine-3-sulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a sulfonamide-based inhibitor of the enzyme carbonic anhydrase IX (CA IX) which has been found to be overexpressed in various types of cancer.
作用機序
Target of Action
The primary target of IXA6 is IRE1/XBP1s . IRE1 (Inositol-Requiring Enzyme 1) is an endoplasmic reticulum (ER) stress sensor protein that plays a crucial role in the unfolded protein response (UPR). XBP1s is a transcription factor activated by IRE1 during ER stress .
Mode of Action
IXA6 acts as an activator of IRE1/XBP1s signaling . It induces IRE1 RNase activity, which in turn leads to the splicing of XBP1 mRNA and the production of the active XBP1s transcription factor .
Biochemical Pathways
The activation of IRE1/XBP1s signaling by IXA6 impacts the unfolded protein response (UPR) . The UPR is a cellular stress response related to the endoplasmic reticulum. When the ER function is disturbed, the UPR is activated to restore normal function by halting protein translation, degrading misfolded proteins, and activating signaling pathways that lead to increased production of molecular chaperones involved in protein folding .
Pharmacokinetics
The solubility of ixa6 in dmso is reported to be 3125 mg/mL , which may influence its bioavailability and distribution.
Result of Action
The activation of IRE1/XBP1s signaling by IXA6 leads to ER proteostasis remodeling . This remodeling can reduce the secretion of amyloid precursor protein (APP), a protein involved in Alzheimer’s disease . The reduction in APP secretion is dependent on IRE1 RNase activity .
Action Environment
Factors such as behaviors, nutrition, and chemicals and industrial pollutants can influence epigenetic marks, which in turn can alter gene expression . As such, these factors might potentially influence the action, efficacy, and stability of IXA6.
実験室実験の利点と制限
The advantages of using N-(4-chlorobenzyl)-N-(2-(indolin-1-yl)-2-oxoethyl)pyridine-3-sulfonamide in lab experiments include its selective inhibition of CA IX, which makes it a potential candidate for cancer therapy. Additionally, this compound has also shown promise in the treatment of hypoxic tumors. However, the limitations of using this compound in lab experiments include its complex synthesis method and the need for further studies to determine its efficacy and safety in vivo.
将来の方向性
There are several future directions for research on N-(4-chlorobenzyl)-N-(2-(indolin-1-yl)-2-oxoethyl)pyridine-3-sulfonamide. These include:
- Further studies to determine the efficacy and safety of this compound in vivo.
- Development of more efficient synthesis methods for this compound.
- Investigation of the potential of this compound as a therapeutic agent for various types of cancer.
- Exploration of the potential of this compound in combination with other chemotherapy and radiation therapy agents.
- Investigation of the potential of this compound in the treatment of other diseases that involve abnormal pH regulation.
合成法
The synthesis of N-(4-chlorobenzyl)-N-(2-(indolin-1-yl)-2-oxoethyl)pyridine-3-sulfonamide involves a multi-step reaction process. The starting materials include 4-chlorobenzyl chloride, indoline-1-carboxaldehyde, pyridine-3-sulfonamide, and triethylamine. The reaction steps involve the formation of an imine intermediate followed by a condensation reaction with pyridine-3-sulfonamide. The final product is obtained after purification by column chromatography.
科学的研究の応用
N-(4-chlorobenzyl)-N-(2-(indolin-1-yl)-2-oxoethyl)pyridine-3-sulfonamide has been extensively studied for its potential applications in cancer therapy. The compound has been found to selectively inhibit the activity of CA IX which is overexpressed in various types of cancer cells. This inhibition leads to a decrease in the pH of the tumor microenvironment, which in turn inhibits tumor growth and metastasis. Additionally, this compound has also shown promise in the treatment of hypoxic tumors, which are resistant to conventional chemotherapy and radiation therapy.
特性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O3S/c23-19-9-7-17(8-10-19)15-25(30(28,29)20-5-3-12-24-14-20)16-22(27)26-13-11-18-4-1-2-6-21(18)26/h1-10,12,14H,11,13,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INLQYLVXKDCKIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CN(CC3=CC=C(C=C3)Cl)S(=O)(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2922544.png)
![N-(2-fluorophenyl)-4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B2922545.png)
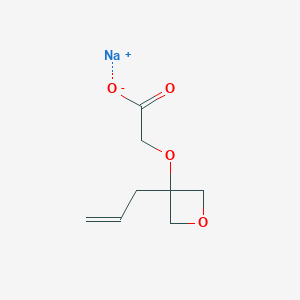
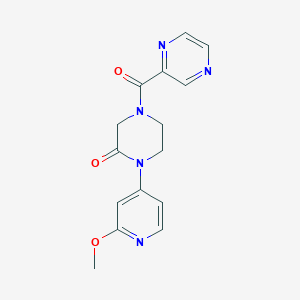
![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(4-chlorophenoxy)ethoxy)propan-2-ol dihydrochloride](/img/structure/B2922552.png)
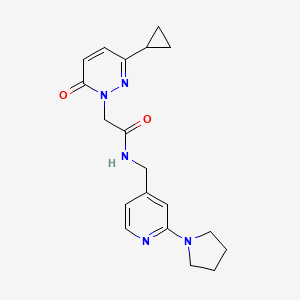
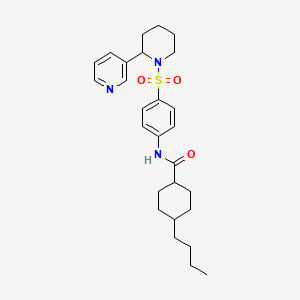

![N-([2,3'-bipyridin]-4-ylmethyl)thiophene-2-sulfonamide](/img/structure/B2922561.png)
![N-[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]prop-2-enamide](/img/structure/B2922562.png)

